2-Benzylamino-5-trifluoromethyl-nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylamino)-5-(trifluoromethyl)pyridine-3-carboxylic acid is a compound that features a trifluoromethyl group, a benzylamino group, and a pyridine carboxylic acid moiety.
Vorbereitungsmethoden
The synthesis of 2-(benzylamino)-5-(trifluoromethyl)pyridine-3-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of radical initiators and specific catalysts to facilitate the formation of the trifluoromethyl group . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-(benzylamino)-5-(trifluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and benzylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(benzylamino)-5-(trifluoromethyl)pyridine-3-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(benzylamino)-5-(trifluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The benzylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(benzylamino)-5-(trifluoromethyl)pyridine-3-carboxylic acid include other trifluoromethylated pyridine derivatives and benzylamino-substituted compounds. What sets this compound apart is the combination of both trifluoromethyl and benzylamino groups, which can confer unique properties such as enhanced stability, reactivity, and potential biological activity . Examples of similar compounds include:
- 2-(benzylamino)-5-(trifluoromethyl)pyridine
- 2-(benzylamino)-pyridine-3-carboxylic acid
- 5-(trifluoromethyl)pyridine-3-carboxylic acid
Eigenschaften
Molekularformel |
C14H11F3N2O2 |
---|---|
Molekulargewicht |
296.24 g/mol |
IUPAC-Name |
2-(benzylamino)-5-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)10-6-11(13(20)21)12(19-8-10)18-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,18,19)(H,20,21) |
InChI-Schlüssel |
CQRUKLIQLBQZIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=N2)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.